molecular formula C8H7NO6 B1588914 Methyl 2,4-dihydroxy-5-nitrobenzoate CAS No. 271261-71-3

Methyl 2,4-dihydroxy-5-nitrobenzoate

Cat. No.: B1588914
CAS No.: 271261-71-3
M. Wt: 213.14 g/mol
InChI Key: RTNOQYZDKMGQGE-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H7NO6. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. The compound is known for its unique chemical structure, which includes both hydroxyl and nitro functional groups attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dihydroxy-5-nitrobenzoate can be synthesized through the esterification of 2,4-dihydroxy-5-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

Methyl 2,4-dihydroxy-5-nitrobenzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2,4-dihydroxy-5-nitrobenzoate involves its interaction with biological molecules through its hydroxyl and nitro groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dimethoxy-5-nitrobenzoate
  • Methyl 2,4-dihydroxybenzoate
  • Methyl 2,5-dihydroxybenzoate

Uniqueness

Methyl 2,4-dihydroxy-5-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

methyl 2,4-dihydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNOQYZDKMGQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471046
Record name Methyl 2,4-dihydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271261-71-3
Record name Methyl 2,4-dihydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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